molecular formula C10H9NS3 B14128480 3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione CAS No. 89313-68-8

3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione

Cat. No.: B14128480
CAS No.: 89313-68-8
M. Wt: 239.4 g/mol
InChI Key: UVXYBRHCULJHEP-UHFFFAOYSA-N
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Description

3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione is a chemical compound with the molecular formula C10H9NS3. It is known for its unique structure, which includes a thiirane ring attached to a benzothiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione typically involves the reaction of thiiranes with benzothiazole derivatives. One common method includes the nucleophilic ring-opening of thiiranes, followed by cyclization to form the benzothiazole ring. The reaction conditions often involve the use of bases and solvents such as acetonitrile (MeCN) or water (H2O) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes or receptors. The thiirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Thiiranylmethyl)-1,3-benzothiazole-2(3H)-thione
  • 2,3-epithiopropylbenzothiazoline-2-thione
  • Thiiran-2-ylmethylbenzothiazole derivatives

Uniqueness

3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione is unique due to its specific combination of a thiirane ring and a benzothiazole core. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

89313-68-8

Molecular Formula

C10H9NS3

Molecular Weight

239.4 g/mol

IUPAC Name

3-(thiiran-2-ylmethyl)-1,3-benzothiazole-2-thione

InChI

InChI=1S/C10H9NS3/c12-10-11(5-7-6-13-7)8-3-1-2-4-9(8)14-10/h1-4,7H,5-6H2

InChI Key

UVXYBRHCULJHEP-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)CN2C3=CC=CC=C3SC2=S

Origin of Product

United States

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